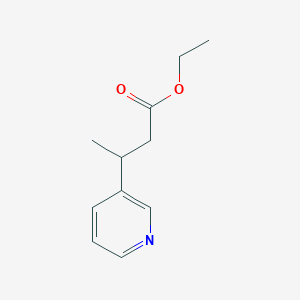








|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]([CH3:20])[CH2:14][C:15](OCC)=[O:16])[CH:8]=1>O1CCCC1>[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]([CH3:20])[CH2:14][CH2:15][OH:16])[CH:8]=1 |f:0.1.2.3.4.5|
|


|
Name
|
|
|
Quantity
|
75 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
339 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C(CC(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a solution prepared
|
|
Type
|
CUSTOM
|
|
Details
|
reacted
|
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling in an ice bath for 1 hour
|
|
Duration
|
1 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C(CCO)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 153 mg | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |